2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl benzoate
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Overview
Description
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl benzoate is a complex organic compound with a unique structure that includes a benzoate ester and a methanoisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl benzoate typically involves the reaction of a suitable benzoic acid derivative with a methanoisoindole precursor. The reaction conditions often require the use of a dehydrating agent to facilitate the esterification process. Common reagents used in the synthesis include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid
- 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid
Uniqueness
2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl benzoate is unique due to its specific ester linkage and the presence of the methanoisoindole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H19NO4 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] benzoate |
InChI |
InChI=1S/C22H19NO4/c24-20-18-14-10-11-15(12-14)19(18)21(25)23(20)16-8-4-5-9-17(16)27-22(26)13-6-2-1-3-7-13/h1-9,14-15,18-19H,10-12H2 |
InChI Key |
NILWXAFEJOUUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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